3-N-Fmoc-amino-3-(3'-Cbz)piperidine-propionic acid
CAS No.: 886362-38-5
Cat. No.: VC16220329
Molecular Formula: C31H32N2O6
Molecular Weight: 528.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886362-38-5 |
|---|---|
| Molecular Formula | C31H32N2O6 |
| Molecular Weight | 528.6 g/mol |
| IUPAC Name | 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-phenylmethoxycarbonylpiperidin-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C31H32N2O6/c34-29(35)17-28(22-11-8-16-33(18-22)31(37)39-19-21-9-2-1-3-10-21)32-30(36)38-20-27-25-14-6-4-12-23(25)24-13-5-7-15-26(24)27/h1-7,9-10,12-15,22,27-28H,8,11,16-20H2,(H,32,36)(H,34,35) |
| Standard InChI Key | OCLBGRYISKCTOA-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
3-N-Fmoc-amino-3-(3'-Cbz)piperidine-propionic acid belongs to the class of N-protected piperidine derivatives. Its IUPAC name, 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-phenylmethoxycarbonylpiperidin-3-yl)propanoic acid, reflects the presence of two orthogonal protecting groups:
-
Fmoc: A base-labile group enabling selective deprotection under mild conditions.
-
Cbz: A hydrogenolysis-sensitive moiety providing complementary protection for secondary amines .
The molecular formula C₃₁H₃₂N₂O₆ (MW = 528.6 g/mol) confers a balanced hydrophobicity (LogP ≈ 2.47) suitable for both organic and aqueous reaction environments . Key spectral identifiers include:
-
InChIKey: OCLBGRYISKCTOA-UHFFFAOYSA-N
-
Canonical SMILES: C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35.
Table 1: Comparative Molecular Properties of Piperidine-Based Protected Amino Acids
Synthesis and Manufacturing
Stepwise Synthetic Route
The synthesis involves a multi-step sequence optimizing yield and purity:
-
Piperidine Functionalization: Introduction of the Cbz group to the piperidine ring via benzyl chloroformate in anhydrous dichloromethane (DCM) .
-
Amino Protection: Sequential Fmoc protection using Fmoc-Cl in the presence of N,N-diisopropylethylamine (DIPEA).
-
Propionic Acid Conjugation: Coupling of the protected piperidine intermediate to propionic acid using carbodiimide-based activation (e.g., EDC/HOBt) .
Critical process parameters include:
-
Temperature control (<0°C during Cbz introduction to prevent side reactions).
-
Chromatographic purification (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Table 2: Key Synthetic Milestones from US Patent US2013/178472A1
| Step | Reaction | Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cbz Protection of Piperidine | Benzyl chloroformate, DCM | 78 |
| 2 | Fmoc Introduction | Fmoc-Cl, DIPEA, THF | 82 |
| 3 | Propionic Acid Coupling | EDC, HOBt, DMF | 68 |
Applications in Pharmaceutical Research
Peptide Synthesis
The compound’s dual protection strategy addresses longstanding challenges in SPPS:
-
Orthogonal Deprotection: Sequential removal of Fmoc (piperidine/DMF) and Cbz (H₂/Pd-C) enables site-specific modifications in complex peptides .
-
Steric Hindrance Mitigation: The piperidine ring’s conformation reduces aggregation during chain elongation, improving yields in β-sheet-prone sequences .
Kinase Inhibitor Development
Incorporation into ATP-binding pocket-targeting motifs has yielded potent inhibitors:
-
c-Met Kinase Inhibition: Derivatives show IC₅₀ values of 12 nM in hepatocellular carcinoma models.
-
Selectivity Profiling: >100-fold selectivity over VEGFR2 and EGFR kinases in biochemical assays.
Neuroactive Compound Design
The piperidine scaffold mimics natural neurotransmitter structures, facilitating blood-brain barrier penetration:
-
Dopamine D3 Receptor Agonists: Subnanomolar binding affinity (Kᵢ = 0.8 nM) reported in Parkinson’s disease models .
-
Sigma-1 Receptor Modulators: Demonstrated neuroprotection in amyloid-β toxicity assays (EC₅₀ = 50 nM) .
Research Advancements and Case Studies
Solid-Phase Synthesis of Antimicrobial Peptides
A 2024 study utilized this compound to synthesize analogs of human β-defensin-3:
-
MIC Values: 2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA).
-
Protease Resistance: 83% remaining after 24h in human serum vs. 27% for unprotected analogs.
Bioconjugation for Antibody-Drug Conjugates (ADCs)
Site-specific conjugation via cysteine residues achieved:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume